molecular formula C20H19N3O6 B2951780 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887885-74-7

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

カタログ番号: B2951780
CAS番号: 887885-74-7
分子量: 397.387
InChIキー: UFWBIYKAKWHQLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a pyrimidine-2,4-dione (uracil-derived) scaffold substituted with a 3,4-dimethoxyphenyl group at position 3 and a 2-methoxyphenyl carboxamide at position 5. The pyrimidine core provides hydrogen-bonding capacity via its carbonyl groups, while the methoxy substituents enhance lipophilicity and electronic stability .

特性

CAS番号

887885-74-7

分子式

C20H19N3O6

分子量

397.387

IUPAC名

3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O6/c1-27-15-7-5-4-6-14(15)22-18(24)13-11-21-20(26)23(19(13)25)12-8-9-16(28-2)17(10-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24)

InChIキー

UFWBIYKAKWHQLY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3OC)OC

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H19N3O6
  • Molecular Weight : 397.387 g/mol
  • IUPAC Name : 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
  • CAS Number : 887885-74-7

Anticancer Properties

Research indicates that compounds with pyrimidine structures often exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells, suggesting a potential role as an anticancer agent.

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)27.6
A549 (Lung)0.03
Colo-205 (Colon)0.01

The data suggest that the compound's structure may enhance its interaction with molecular targets involved in cancer cell growth and survival.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains. Preliminary results indicate varying degrees of inhibition, highlighting its potential as an antimicrobial agent.

Microbial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli50 µg/mL
S. aureus32 µg/mL
K. pneumoniae64 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer and microbial metabolism.
  • Receptor Binding : The compound could interact with specific cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.
  • DNA Intercalation : Similar to other pyrimidine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of pyrimidine derivatives similar to the compound . For example:

  • A study by Elmongy et al. synthesized various thieno[2,3-d]pyrimidine derivatives and found significant cytotoxicity against breast cancer cells with IC50 values ranging from 43% to 87% inhibition at certain concentrations .
  • Another research effort demonstrated that compounds with electron-rich groups exhibited enhanced anticancer activity compared to their counterparts .

類似化合物との比較

Core Heterocycle Variations

The pyrimidine-2,4-dione core distinguishes the target compound from analogs with pyrazole (), thiophene-pyrimidine hybrids (), or tetrahydropyrimidine () scaffolds.

Substituent Effects

  • Methoxy vs. Halogen/Nitro Groups: The 3,4-dimethoxyphenyl and 2-methoxyphenyl groups are electron-donating, enhancing resonance stability and solubility compared to electron-withdrawing substituents (e.g., chloro, bromo, nitro) in analogs like 5-(2,4-dichlorophenyl)pyrazole () or fenoxacrim (). Halogenated derivatives often exhibit higher lipophilicity but may suffer from metabolic instability .
  • Positional Isomerism :
    The 2-methoxyphenyl carboxamide in the target compound contrasts with 4-methoxyphenyl derivatives (). Ortho-substitution may introduce steric hindrance, affecting binding pocket interactions compared to para-substituted analogs .

Functional Group Modifications

  • Carboxamide vs. Carboximidamide/Thioxo: The carboxamide group at position 5 enables hydrogen bonding, unlike carboximidamides () or thioxo groups ().

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Groups Notable Properties/Applications Reference
Target Compound Pyrimidine-2,4-dione 3-(3,4-dimethoxyphenyl), N-(2-methoxyphenyl) Carboxamide High solubility, potential CNS/agrochemical activity
5-(3,4-Dimethoxyphenyl)pyrazole () Pyrazole 3,4-dimethoxyphenyl (5) Carboximidamide Lower hydrogen-bonding capacity
N-(4-Chlorophenyl)-thioxo-THP () Tetrahydropyrimidine 4-chlorophenyl (N), thioxo (2) Thioxo, carboxamide Intermediate in pesticide synthesis
Fenoxacrim () Pyrimidine 3,4-dichlorophenyl, trioxo Carboxamide Pesticide (stability via Cl groups)
LY 272015 () Pyridoindole 3,4-dimethoxyphenylmethyl Methoxy, methyl Serotonergic agent (CNS activity)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation reactions between substituted phenyl precursors and pyrimidine intermediates. Key steps include:

  • Carboxamide Formation : Reacting 3,4-dimethoxyphenylacetic acid with 2-methoxyaniline in the presence of coupling agents like EDCI/HOBt to form the amide bond .
  • Pyrimidine Ring Construction : Cyclization of the intermediate using urea or thiourea under acidic conditions (e.g., HCl/EtOH) to form the 2,4-dioxo-pyrimidine core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product.
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify methoxy groups (-OCH3_3) at 3,4-positions on the phenyl ring and the pyrimidine-dione backbone. Key signals: δ 3.8–4.0 ppm (methoxy protons), δ 160–170 ppm (carbonyl carbons) .
  • XRD : Single-crystal X-ray diffraction to confirm bond angles and dihedral planes, particularly between the pyrimidine ring and methoxyphenyl substituents .
  • HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., [M+H]+^+ at m/z 413.12) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Analyze degradation via HPLC. Methoxy groups are stable under neutral conditions but may hydrolyze in strong acid/base (pH <2 or >10) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for aromatic carboxamides) .

Advanced Research Questions

Q. How do the electron-donating methoxy groups influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The 3,4-dimethoxyphenyl moiety activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation):

  • Nitration : React with HNO3_3/H2_2SO4_4 at 0–5°C. Meta-directing effects of methoxy groups lead to substitution at the 5-position of the phenyl ring. Confirm regiochemistry via 1^1H NMR (new aromatic proton at δ 8.1–8.3 ppm) .
  • Mechanistic Insight : DFT calculations (B3LYP/6-31G*) can model charge distribution, showing increased electron density at the 5-position due to resonance effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions or polymorphic forms:

  • Assay Optimization : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria). Include positive controls (e.g., ciprofloxacin) .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms. Compare bioactivity of each polymorph against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines .

Q. Can computational modeling predict binding modes of this compound to kinase targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions:

  • Target Selection : Prioritize kinases (e.g., EGFR, CDK2) due to the pyrimidine-dione scaffold’s affinity for ATP-binding pockets.
  • Docking Parameters : Set grid boxes around catalytic lysine residues (e.g., Lys33 in CDK2). The carboxamide group forms hydrogen bonds with Asp86, while methoxy groups stabilize hydrophobic interactions .

Q. How does the compound’s solubility impact formulation for in vivo studies?

  • Methodological Answer : Improve bioavailability via:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation method) to enhance aqueous solubility. Characterize size (100–200 nm) via DLS and encapsulation efficiency (>80%) via UV-Vis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。